molecular formula C17H9Cl2F6N3O2 B2841525 N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 866131-02-4

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide

Cat. No.: B2841525
CAS No.: 866131-02-4
M. Wt: 472.17
InChI Key: BOPSPIOZABUPGT-QDTIIGTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a trifluoromethyl group, a hydrazone group, and an amide group. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to increase the stability and lipophilicity of compounds . The hydrazone group is a type of imine that contains a nitrogen-nitrogen double bond, which can participate in various chemical reactions. The amide group is a common functional group in biochemistry and pharmaceuticals, as it is part of the backbone of proteins.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. Trifluoromethyl groups, for example, can increase the stability and lipophilicity of compounds .

Scientific Research Applications

Antitumor Activity and Molecular Docking

A study involving substituted 2-benzylidenebutane-1,3-diones and hydrazono derivatives demonstrated significant antitumor activity against various cancer cell lines. These compounds, related in structure to the queried chemical, showed potential in molecular docking studies, suggesting their interaction with key biological targets such as B-RAFV600E and EGFR kinases. This insight supports the exploration of similar compounds for cancer therapy applications (Ibrahim A. Al-Suwaidan et al., 2015).

Antipathogenic Activity

Research on thiourea derivatives containing dichlorophenyl groups, similar to the structural components of the queried compound, revealed significant antipathogenic activity. These compounds exhibited a pronounced effect against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).

Regioselective Carbon–Carbon Bond Cleavage

A study on arylhydrazones of trifluoro-1-(thiophen-2-yl)butane-1,3-diones, which share functional groups with the compound of interest, demonstrated regioselective carbon–carbon bond cleavage. This research provides insights into the chemical behavior of such compounds under specific conditions, which could be relevant for synthetic chemistry applications (R. Solhnejad et al., 2013).

Anticancer Agents Incorporating Thiazole Moiety

Another study focused on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. The structural relevance of these compounds to the chemical suggests the potential for similar compounds to act as effective anticancer agents (S. M. Gomha et al., 2017).

Properties

IUPAC Name

(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIDEZWOIKNYFF-ULUWNGJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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